![molecular formula C11H11NO B1342226 [2-(2-Furyl)phenyl]methylamine CAS No. 771573-25-2](/img/structure/B1342226.png)
[2-(2-Furyl)phenyl]methylamine
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Overview
Description
“[2-(2-Furyl)phenyl]methylamine” is an organic compound with the molecular formula C11H11NO . It is also known by other names such as 2-2-furyl phenyl methylamine, 2-furan-2-yl phenyl methanamine, 1-2-furan-2-yl phenyl methanamine, and 2-furan-2-yl-benzylamine .
Molecular Structure Analysis
The molecular structure of “[2-(2-Furyl)phenyl]methylamine” can be represented by the SMILES notation: C1=CC=C (C (=C1)CN)C2=CC=CO2 . The InChI Key for this compound is KUTREPQQCILHIM-UHFFFAOYSA-N .Scientific Research Applications
Catalyst Precursors for Polymer Formation
One application involves the use of furyl-substituted compounds as catalyst precursors in the synthesis of elastomeric polypropylene. The synthesis pathway includes the treatment of 2-indanone with 2-lithio-5-methylfuran and subsequent reactions leading to various complexes. These complexes exhibit unique metallocene conformations and are used in catalytic processes to produce elastomeric polypropylene, indicating the potential for such furyl-substituted compounds in polymer synthesis and catalysis (Dreier et al., 2000).
Synthesis of Furfurylamine Derivatives
Another significant application is in the synthesis of 3-substituted furylethylamines, which are previously unknown compounds. The synthesis process involves converting 3-furylcarbaldehyde to 3-cyanofuran and then to 3-acetylfuran, followed by reduction to yield the corresponding furylethylamines. This method showcases the versatility of furyl derivatives in synthesizing novel organic compounds (Шевченко, 2013).
Antileishmanial Activity
Furylphenyl derivatives have also been explored for their biological activity. Specifically, 2-furyl(phenyl)methanol, isolated from Atractilis gummifera rhizome, exhibits notable anti-leishmanial activity. This discovery opens new avenues for the development of therapeutic agents against Leishmania donovani, the causative agent of visceral leishmaniasis (Deiva et al., 2019).
Antidepressant and Anticonvulsant Activities
Further research into the biological effects of furyl-pyrazoline derivatives has identified certain compounds with antidepressant and anticonvulsant activities. These findings are crucial for the development of new therapeutic drugs, highlighting the potential of furyl derivatives in medicinal chemistry (Ozdemir et al., 2007).
Ligand in Alkoxycarbonylation of Alkynes
Furylphenyl derivatives have been used as ligands in the alkoxycarbonylation of terminal alkynes, showcasing their utility in organic synthesis and catalysis. The efficiency of these ligands, particularly in combination with palladium catalysts, demonstrates their relevance in facilitating complex organic reactions (Scrivanti et al., 2001).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that similar compounds often work by binding to their target proteins and modulating their activity, which can lead to changes in cellular function .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(2-Furyl)phenyl]methylamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it can interact with its targets .
properties
IUPAC Name |
[2-(furan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTREPQQCILHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594546 |
Source
|
Record name | 1-[2-(Furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771573-25-2 |
Source
|
Record name | 1-[2-(Furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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